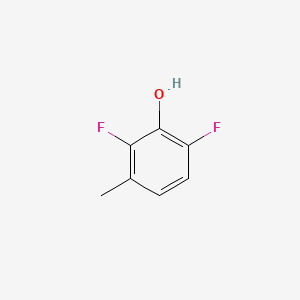

2,6-Difluoro-3-methylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-difluoro-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c1-4-2-3-5(8)7(10)6(4)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCLAAQQWYPEDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378915 | |

| Record name | 2,6-difluoro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-46-6 | |

| Record name | 2,6-Difluoro-3-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-difluoro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-46-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Difluoro-3-methylphenol

CAS Number: 261763-46-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Difluoro-3-methylphenol, a fluorinated aromatic compound of interest in chemical synthesis and drug discovery. The strategic placement of two fluorine atoms and a methyl group on the phenol ring imparts unique electronic and steric properties, making it a valuable building block for novel molecules. This document consolidates available data on its physicochemical properties, safety and handling, spectroscopic information, and potential applications, alongside generalized experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

This compound is a solid at room temperature. The introduction of fluorine atoms is known to influence acidity, lipophilicity, and metabolic stability, properties that are critical in the design of bioactive molecules.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆F₂O | [2] |

| Molecular Weight | 144.12 g/mol | [2] |

| Physical Form | Solid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Computed LogP | 1.97882 | [3] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [3] |

Spectroscopic Data

| Spectroscopic Technique | Data Summary | Reference(s) |

| Infrared (IR) Spectroscopy | Attenuated Total Reflectance (ATR-IR) and Fourier-Transform Infrared (FTIR) spectra have been recorded, providing information on the functional groups and bond vibrations within the molecule. | [2] |

| Raman Spectroscopy | FT-Raman spectra are available, offering complementary vibrational data to the IR spectrum. | [2] |

| ¹H, ¹³C, ¹⁹F NMR | Experimentally determined Nuclear Magnetic Resonance (NMR) data for this compound are not currently published in readily accessible literature or databases. One major supplier notes that they do not collect analytical data for this compound. |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Classification:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) | Reference(s) |

| Acute Toxicity, Oral | GHS06 | Danger | H301: Toxic if swallowed | [2] |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage | [2] |

| Acute Toxicity, Dermal | GHS06 | Danger | H311: Toxic in contact with skin (classification varies) | [2] |

Potential Applications in Drug Development

While specific applications of this compound in drug development are not extensively documented in public literature, fluorinated phenols are recognized as important intermediates in medicinal chemistry. The incorporation of fluorine atoms can enhance the potency, selectivity, and pharmacokinetic properties of drug candidates.[1] Related fluorinated phenol derivatives are utilized in the synthesis of complex heterocyclic structures, such as indole-like molecules, which are investigated for their potential to modulate biological targets like the ROR-gamma-t pathway.[4] The unique substitution pattern of this compound makes it a candidate for use as a building block in the synthesis of novel therapeutic agents where fine-tuning of electronic and steric properties is desired.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not specifically published. However, the following sections provide generalized methodologies based on established procedures for similar fluorinated phenols.

General Synthesis of Fluorinated Phenols

The synthesis of fluorinated phenols can be approached through various methods, including the diazotization of a corresponding aromatic amine followed by hydrolysis, or the deoxyfluorination of a dihydroxylated precursor. A plausible synthetic route for this compound could involve the fluorination of a suitable precursor.

Example General Protocol: Deoxyfluorination of a Phenol

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

-

Reaction Setup: In a nitrogen-filled glovebox, the starting phenol (1.0 equiv), an appropriate fluoride source such as cesium fluoride (CsF) (3.0 equiv), and a deoxyfluorination reagent (e.g., PhenoFluor) (1.2 equiv) are added to a dry reaction vial.

-

Solvent Addition: Anhydrous solvent (e.g., toluene or dioxane) is added to the vial.

-

Reaction Conditions: The vial is sealed and removed from the glovebox. The mixture is stirred at room temperature for 30 minutes, followed by heating at an elevated temperature (e.g., 110 °C) for 24 hours.

-

Workup: The reaction mixture is cooled to room temperature and filtered through a pad of celite, eluting with a suitable organic solvent (e.g., dichloromethane).

-

Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the fluorinated phenol product.

General Analytical Methods

The purity and identity of this compound can be assessed using standard chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions: A capillary column suitable for the analysis of phenols (e.g., a DB-5 or equivalent) is used. The oven temperature is programmed with an initial hold, a ramp to a final temperature, and a final hold to ensure separation from any impurities or starting materials.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range appropriate for the parent ion and expected fragments of this compound.

High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase: A reversed-phase C18 column is typically used. The mobile phase would consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

-

Detection: A UV detector is set to a wavelength where the phenol chromophore absorbs, typically around 270-280 nm.

-

Quantification: For quantitative analysis, a calibration curve is generated using standards of known concentration.

Visualized Workflows

The following diagrams illustrate generalized workflows for the synthesis and characterization of a fluorinated phenol such as this compound.

Caption: Generalized workflow for the synthesis and purification of a fluorinated phenol.

References

2,6-Difluoro-3-methylphenol physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Difluoro-3-methylphenol, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Identifiers

This compound is a fluorinated aromatic compound with the chemical formula C₇H₆F₂O.[1][2] Its structure, featuring a phenol ring substituted with two fluorine atoms and a methyl group, makes it a compound of interest in medicinal chemistry and material science. The following diagram illustrates the relationship between its structure and its various chemical identifiers.

Caption: Relationship between the chemical structure of this compound and its key identifiers.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 144.12 g/mol | [1][2][3] |

| Appearance | Solid | [3] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [2] |

| logP (octanol-water partition coefficient) | 1.97882 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 0 | [2] |

| Storage Conditions | Store at 4°C under nitrogen, sealed in a dry environment. | [2] |

Spectroscopic Data

Infrared (IR) and Raman Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum and a Fourier-transform Raman (FT-Raman) spectrum of this compound have been recorded. The details of the instrumentation used are provided below.

| Spectroscopy | Instrument Details | Source |

| ATR-IR | Bruker Tensor 27 FT-IR with ATR-Neat (DuraSamplIR II) technique. | [1] |

| FT-Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer. | [1] |

Note: While the existence of these spectra is documented, the detailed spectral data (peak positions, intensities, and assignments) require access to specialized spectral databases.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

As of the latest literature search, specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not publicly available. For novel research, it is recommended that these analytical experiments be performed to fully characterize the compound.

Experimental Protocols

General Protocol for the Synthesis of Substituted Phenols via ipso-Hydroxylation

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

Corresponding arylboronic acid

-

Ethanol

-

Aqueous hydrogen peroxide (H₂O₂)

-

Hydrobromic acid (HBr) (optional, for tandem bromination)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Dissolve the arylboronic acid in ethanol in a reaction flask.

-

To this solution, add aqueous hydrogen peroxide as the oxidizing agent.

-

The reaction can be promoted by the addition of a catalytic amount of an appropriate acid or base, depending on the substrate.

-

The reaction is typically stirred at room temperature. Reaction times can be very short, on the order of minutes.[4]

-

Upon completion, the reaction mixture is worked up. This may involve quenching any remaining peroxide, followed by extraction of the phenolic product into an organic solvent.

-

The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

The crude phenol can then be purified using standard techniques such as column chromatography, recrystallization, or distillation.

The following diagram outlines the general workflow for the synthesis and characterization of a substituted phenol.

References

2,6-Difluoro-3-methylphenol molecular weight and formula

This guide provides the essential physicochemical properties of 2,6-Difluoro-3-methylphenol, a fluorinated organic compound relevant to researchers and professionals in drug development and chemical synthesis. The data is presented for straightforward access and comparison.

Core Molecular Information

The fundamental molecular details of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and material specification.

| Parameter | Value | Citations |

| Molecular Formula | C₇H₆F₂O | [1][2] |

| Molecular Weight | 144.12 g/mol | [1][2] |

| CAS Number | 261763-46-6 | [2][3] |

As this document focuses solely on the molecular weight and formula of this compound, sections on experimental protocols and signaling pathways are not applicable. No diagrams are required for the presentation of this specific data.

References

A Technical Guide to 2,6-Difluoro-3-methylphenol: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-3-methylphenol is a fluorinated aromatic compound with potential applications as a versatile building block in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the structure, IUPAC nomenclature, and physicochemical properties of this compound. It also presents a putative synthetic protocol and predicted spectroscopic data to aid researchers in its synthesis and characterization. Furthermore, the potential applications of this compound in drug discovery are discussed.

Chemical Structure and Nomenclature

The structure of this compound is characterized by a phenol ring substituted with two fluorine atoms at positions 2 and 6, and a methyl group at position 3.

Physicochemical Properties

Experimental data on the physicochemical properties of this compound are limited in publicly available literature. The following table summarizes known and computed properties.

| Property | Value | Source |

| Physical Form | Solid | [4] |

| Molecular Weight | 144.12 g/mol | [1][3] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [3] |

| XLogP3 | 2.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis of this compound

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Proposed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on general methods for the fluorination of phenols.

Materials:

-

3-Methylphenol

-

Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylphenol (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Fluorinating Agent: To the stirred solution, add Selectfluor® (2.2 equivalents) portion-wise at room temperature. The reaction may be mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Analysis (Predicted)

Experimental spectroscopic data for this compound is not widely published. The following tables provide predicted data based on the chemical structure and known spectral data of similar compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.1 | m | 2H | Ar-H |

| ~5.0-6.0 | br s | 1H | OH |

| ~2.3 | s | 3H | CH ₃ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 (dd) | C -F |

| ~135-140 (t) | C -OH |

| ~120-125 | C -CH₃ |

| ~110-115 (m) | Ar-C H |

| ~15-20 | C H₃ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3600 (broad) | O-H stretch |

| 2850-3000 | C-H stretch (aromatic and aliphatic) |

| 1580-1620 | C=C stretch (aromatic) |

| 1100-1300 | C-F stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 144 | [M]⁺ (Molecular ion) |

| 129 | [M - CH₃]⁺ |

| 115 | [M - CHO]⁺ |

| 96 | [M - CHO - F]⁺ |

Applications in Drug Discovery

While specific applications of this compound in drug development are not extensively documented, its structural motifs suggest several potential roles in medicinal chemistry. The strategic placement of fluorine atoms can be used to fine-tune the electronic properties, pKa, and metabolic stability of a lead compound.

Potential Roles in a Signaling Pathway Context

Caption: Conceptual diagram of a drug candidate utilizing the this compound moiety to inhibit a kinase signaling pathway.

The difluorophenyl group can act as a bioisostere for other chemical groups, potentially improving drug-target interactions. The methyl group provides a point for further chemical modification, allowing for the exploration of structure-activity relationships.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and crossbones) | Danger | H301: Toxic if swallowed[2] |

| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage |

| Acute Toxicity, Dermal | GHS06 (Skull and crossbones) or GHS07 (Exclamation mark) | Danger or Warning | H311: Toxic in contact with skin or H312: Harmful in contact with skin |

Precautionary Statements: P264, P270, P301 + P310, P405, P501[4]

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound represents a valuable, albeit under-documented, building block for chemical synthesis. Its fluorinated and methylated phenolic structure offers a unique combination of properties that can be exploited in the design of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding of its structure, properties, and potential synthesis, serving as a resource for researchers looking to incorporate this compound into their synthetic programs. Further experimental validation of its properties and reactivity is warranted to fully explore its potential.

References

- 1. PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H6F2O | CID 2774152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. US2950325A - Process for making fluorophenols - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,6-Difluoro-3-methylphenol: Synonyms, Identifiers, and Properties

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of chemical entities is paramount. This technical guide provides a detailed overview of 2,6-Difluoro-3-methylphenol, a fluorinated aromatic compound of interest. This document summarizes its known synonyms and identifiers, physicochemical properties, and presents a generalized experimental workflow for its characterization, fulfilling the need for structured data and procedural clarity.

Synonyms and Identifiers of this compound

A consistent and accurate identification of chemical compounds is crucial for seamless research and communication. The following table consolidates the various synonyms and identifiers for this compound, compiled from multiple chemical databases and supplier information.

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| CAS Number | 261763-46-6 |

| PubChem CID | 2774152 |

| EC Number | 670-743-9 |

| InChI | InChI=1S/C7H6F2O/c1-4-2-3-5(8)7(10)6(4)9/h2-3,10H,1H3 |

| InChIKey | YKCLAAQQWYPEDW-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C=C1)F)O)F |

| Molecular Formula | C7H6F2O |

| Depositor-Supplied Synonyms | 2,6-difluoro-3-methyl-phenol, Phenol, 2,6-difluoro-3-methyl-, 2,6-Difluoro-m-cresol, 3-methyl-2,6-difluorophenol, MFCD01631340, AKOS006227772, CS-0206303 |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 144.12 g/mol | PubChem, ChemScene |

| XLogP3-AA (Computed) | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem, ChemScene |

| Hydrogen Bond Acceptor Count | 1 | PubChem, ChemScene |

| Rotatable Bond Count | 0 | ChemScene |

| Topological Polar Surface Area | 20.2 Ų | PubChem, ChemScene |

| Form | Solid | Sigma-Aldrich |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of a chemical compound. For this compound, Infrared (IR) and Raman spectral data are available. While specific peak assignments are not detailed here, the availability of these spectra from sources like the Bio-Rad Laboratories collection provides a valuable resource for identity confirmation.

Experimental Protocols: A Generalized Approach

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature or public synthesis databases. However, a logical synthetic approach can be inferred from established methods for the preparation of similar fluorinated phenols. A plausible workflow would involve the targeted fluorination of a suitable phenol precursor.

The following diagram illustrates a generalized experimental workflow for the synthesis and purification of a fluorinated phenol, which could be adapted for this compound.

Logical Workflow for Novel Compound Evaluation

In the absence of specific biological data or known signaling pathway involvement for this compound, a logical workflow for the general evaluation of a novel chemical entity in a drug discovery context is presented. This diagram outlines the typical progression from initial synthesis to biological screening.

Spectral Properties of 2,6-Difluoro-3-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 2,6-Difluoro-3-methylphenol, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. This document details predicted and known spectral data, outlines experimental protocols for spectral acquisition, and presents a generalized workflow for the spectral analysis of chemical compounds.

Core Spectral Data

The following tables summarize the key spectral data for this compound. It is important to note that while some data is derived from public databases, specific experimental NMR and UV-Vis data for this compound are not widely available. Therefore, predicted spectral data, generated using computational methods, are provided and should be considered as such.

Table 1: General and Mass Spectrometry Data

| Property | Value | Source |

| Molecular Formula | C₇H₆F₂O | PubChem[1] |

| Molecular Weight | 144.12 g/mol | PubChem[1] |

| Exact Mass | 144.03867113 Da | PubChem |

| Monoisotopic Mass | 144.03867113 Da | PubChem |

Table 2: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | m | 1H | Ar-H |

| ~6.8 - 7.0 | m | 1H | Ar-H |

| ~5.5 (variable) | br s | 1H | OH |

| ~2.3 | s | 3H | CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (ppm) | Assignment |

| ~150 - 155 (dd) | C-F |

| ~145 - 150 (dd) | C-F |

| ~130 - 135 | C-OH |

| ~125 - 130 | Ar-C |

| ~120 - 125 | Ar-C |

| ~115 - 120 | Ar-C |

| ~15 - 20 | CH₃ |

Table 4: Predicted ¹⁹F NMR Spectral Data

Reference: CFCl₃ (0 ppm)

| Chemical Shift (ppm) | Multiplicity |

| ~ -130 to -140 | m |

Table 5: Infrared (IR) and Raman Spectroscopy Data

| Spectroscopy | Instrument | Key Peaks (cm⁻¹) | Source |

| ATR-IR | Bruker Tensor 27 FT-IR | Broad O-H stretch (~3200-3600), Aromatic C-H stretch (~3000-3100), C=C aromatic ring stretches (~1400-1600), C-F stretches (~1100-1300), C-O stretch (~1200) | PubChem |

| FT-Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | Strong aromatic ring vibrations, C-H and C-F vibrations. | PubChem |

Table 6: Predicted UV-Vis Spectral Data

| Solvent | λmax (nm) |

| Methanol | ~270-280 |

| Cyclohexane | ~265-275 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols for phenolic compounds and should be adapted as necessary for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent may influence the chemical shifts, particularly of the hydroxyl proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a field strength of at least 400 MHz for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum.

-

A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required.

-

Reference the spectrum to an external standard such as CFCl₃.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

KBr Pellet (for transmission): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR).

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

GC-MS: Inject the sample solution onto a GC column to separate it from any impurities before it enters the mass spectrometer. The electron ionization (EI) source will cause fragmentation of the molecule.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane). The concentration should be chosen to give an absorbance reading in the range of 0.1-1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to record a baseline.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax).

-

-

Data Analysis: Determine the λmax values from the spectrum. If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive spectral characterization of a chemical compound like this compound.

Caption: Workflow for the spectral analysis of a chemical compound.

Safety, Handling, and Storage

This compound is classified as a hazardous substance.[1][2] It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[2]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Store away from incompatible materials. The compound should be stored under an inert atmosphere (e.g., nitrogen).[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

This document is intended for informational purposes for qualified individuals and does not constitute a comprehensive safety guide. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide on the Solubility of 2,6-Difluoro-3-methylphenol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-Difluoro-3-methylphenol in common laboratory solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide synthesizes information from structurally analogous compounds to predict its solubility profile. Furthermore, it details a standard experimental protocol for the precise determination of solubility in a laboratory setting.

Introduction to this compound

This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring two electron-withdrawing fluorine atoms ortho to the hydroxyl group and a methyl group at the meta position, significantly influences its physicochemical properties, including solubility. Understanding its behavior in various solvents is critical for its application in synthesis, purification, formulation, and biological assays.

Predicted Solubility Profile

Qualitative Assessment:

The presence of the polar hydroxyl group suggests some degree of solubility in polar solvents. However, the aromatic ring and the methyl group contribute to its nonpolar character. The two fluorine atoms, being highly electronegative, can participate in hydrogen bonding as acceptors, potentially influencing solubility in protic solvents. Generally, phenolic compounds exhibit greater solubility in organic solvents compared to water.

Data from Structurally Similar Compounds:

To provide a more concrete estimation, solubility data for 2,6-difluorophenol and m-cresol (3-methylphenol) are presented below. These compounds share key structural features with this compound and can serve as valuable reference points.

Table 1: Solubility Data of Compounds Structurally Related to this compound

| Solvent | 2,6-Difluorophenol | m-Cresol (3-methylphenol) | Predicted Solubility of this compound |

| Water | Slightly soluble[1][2] | 23.5 g/L | Low to moderate |

| Ethanol | Soluble[1][2] | Soluble | High |

| Methanol | Likely Soluble | Soluble | High |

| Acetone | Likely Soluble | Soluble | High |

| Acetonitrile | Likely Soluble | Soluble | Moderate to High |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Soluble | High |

| Dichloromethane (DCM) | Likely Soluble | Soluble | Moderate to High |

Note: "Likely Soluble" is an estimation based on the general solubility of phenolic compounds and the available data for similar structures.

Based on this comparative data, this compound is expected to exhibit low to moderate solubility in water and high solubility in common organic solvents like ethanol, methanol, and DMSO.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[3][4][5][6][7]

3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.

3.2. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, DMSO, DCM)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

3.3. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While direct quantitative solubility data for this compound remains to be experimentally determined and published, a reliable estimation can be made based on the behavior of structurally similar phenolic compounds. It is predicted to have high solubility in common organic laboratory solvents and lower solubility in water. For researchers requiring precise solubility values, the detailed shake-flask method provided in this guide offers a robust and accurate approach. This information is crucial for the effective design of experiments and the successful application of this compound in research and development.

References

- 1. 2,6-Difluorophenol | 28177-48-2 [chemicalbook.com]

- 2. 2,6-Difluorophenol CAS#: 28177-48-2 [m.chemicalbook.com]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

A Technical Guide to High-Purity 2,6-Difluoro-3-methylphenol for Researchers and Drug Development Professionals

An in-depth examination of the acquisition, synthesis, analysis, and potential applications of the fluorinated building block, 2,6-Difluoro-3-methylphenol, tailored for professionals in chemical research and pharmaceutical development.

This technical guide provides a comprehensive overview of this compound (CAS No. 261763-46-6), a valuable fluorinated building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This document outlines the procurement of high-purity this compound, details a feasible synthetic route, provides protocols for its analysis, and explores its potential applications in drug discovery, including its relevance to specific signaling pathways.

Acquiring High-Purity this compound

For research and development purposes, sourcing high-purity this compound is crucial. Several reputable chemical suppliers offer this compound, typically with purity levels of 97% or higher. When procuring this reagent, it is essential to obtain a Certificate of Analysis (CoA) to verify its identity and purity.

Table 1: Prominent Suppliers of this compound

| Supplier | Product Number (Example) | Purity | Additional Information |

| ChemScene | CS-0206303 | ≥97% | Offers custom synthesis and commercial production services.[1] |

| Sigma-Aldrich (Merck) | Varies | Varies | Provides the compound for early discovery research; analytical data may not be collected by the supplier. |

| PubChem | CID 2774152 | N/A | A comprehensive public database with information on chemical properties and suppliers.[2] |

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety information is paramount before handling this compound.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 261763-46-6 | [1][2] |

| Molecular Formula | C₇H₆F₂O | [1][2] |

| Molecular Weight | 144.12 g/mol | [1][2] |

| Appearance | Solid (form) | |

| SMILES | CC1=C(C(=C(C=C1)F)O)F | [1] |

| InChI Key | YKCLAAQQWYPEDW-UHFFFAOYSA-N | |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [1] |

| LogP | 1.97882 | [1] |

Safety Information: this compound is classified as acutely toxic if swallowed and may cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Purification: Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route to this compound could involve the diazotization of 2,6-difluoro-3-methylaniline followed by a Sandmeyer-type reaction to introduce the hydroxyl group.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Purification by Column Chromatography

Objective: To purify crude this compound.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Load the dissolved sample onto the top of the silica gel bed.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

-

Monitor the separation by collecting fractions and analyzing them by TLC.

-

Combine the fractions containing the pure product, identified by a single spot on the TLC plate that corresponds to the Rf of a pure standard.

-

Remove the solvent under reduced pressure to obtain the purified this compound.

Analytical Methods for Purity Determination

Accurate determination of purity is essential. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Table 3: Suggested HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 270 nm |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity and assess the purity of this compound.

Table 4: Suggested GC-MS Method Parameters

| Parameter | Condition |

| Column | Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated phenols are crucial building blocks in the synthesis of pharmaceuticals. The fluorine atoms can enhance a molecule's metabolic stability and binding affinity to its biological target. While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a precursor for various classes of therapeutic agents.

Potential as a Building Block

The presence of a hydroxyl group and fluorine atoms on the aromatic ring makes this compound a versatile intermediate for introducing this substituted phenyl moiety into larger molecules through reactions such as ether synthesis or cross-coupling reactions.

Relevance to Signaling Pathways

While direct modulation of signaling pathways by this compound has not been reported, related fluorinated phenols are known to be used in the synthesis of compounds that target specific biological pathways. For instance, 3-Fluoro-2-methylphenol is utilized in the preparation of indole-like structures that are investigated for their potential to modulate ROR-gamma-t activity, a key regulator in various diseases.[3] This suggests that this compound could serve as a valuable scaffold for developing modulators of other critical signaling pathways.

Polyphenolic compounds, a broader class to which this molecule belongs, are known to modulate various neurotrophic signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal survival and differentiation. The introduction of fluorine atoms could potentially fine-tune the activity and selectivity of such compounds.

Caption: Hypothetical drug discovery workflow and target signaling pathway.

Conclusion

This compound is a valuable chemical entity for researchers and professionals in drug development. Its procurement from reliable suppliers, coupled with a robust understanding of its properties and analytical methods, is essential for its effective use. While its direct biological activities are not yet well-defined in the literature, its structural features suggest significant potential as a building block for the synthesis of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in medicinal chemistry.

References

A Technical Guide to 2,6-Difluoro-3-methylphenol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of 2,6-Difluoro-3-methylphenol, a fluorinated organic compound of interest in various research and development applications. This document outlines key suppliers for research-grade material, summarizes its chemical properties, and explores potential, though not yet fully elucidated, areas of biological investigation.

Sourcing and Procurement of Research-Grade this compound

For researchers requiring high-purity this compound for experimental work, several reputable chemical suppliers offer this compound. The following table provides a comparative summary of offerings from prominent vendors. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |

| ChemScene | CS-0206303 | ≥97% | Inquire | 261763-46-6[1] |

| Sigma-Aldrich | CDS023864 | AldrichCPR | Inquire | 261763-46-6[2] |

| Alfa Aesar | B24082 | Inquire | Inquire | 261763-46-6[3] |

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in experimental setups.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₂O | PubChem[3] |

| Molecular Weight | 144.12 g/mol | PubChem[3] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Storage | 4°C, stored under nitrogen | ChemScene[1] |

Synthesis Methodologies for Fluorinated Phenol Derivatives

One described approach involves the use of protecting groups on the benzene ring to direct fluorination. For instance, 2,6-di-tert-butylphenol has been used as a starting material to achieve fluorination at the para position using xenon difluoride. Subsequent removal of the tert-butyl protecting groups yields the fluorophenol.[4] Another strategy involves the direct fluorination of phenol compounds using a fluorinating agent in the presence of a photocatalyst.[5] A further method describes the nucleophilic deoxyfluorination of phenols via aryl fluorosulfonate intermediates, utilizing sulfuryl fluoride and a fluoride source.[6]

The synthesis of poly-fluorinated phenol compounds has also been described through a method involving the reaction of a starting compound in a solvent at elevated temperature and pressure in the presence of a catalyst, with reported high yields and purity.[7]

A general workflow for the synthesis of a fluorinated phenol derivative might follow these conceptual steps:

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C7H6F2O | CID 2774152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. CN110950739A - Method for directly fluorinating ortho-position of phenol compound - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN105384603A - Synthesis method of poly-fluorinated phenol compound - Google Patents [patents.google.com]

Technical Guide to the Material Safety Data Sheet (MSDS) for 2,6-Difluoro-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for 2,6-Difluoro-3-methylphenol (CAS No: 261763-46-6), consolidating information from various chemical suppliers and databases. The information is presented to meet the needs of laboratory and research professionals for safe handling and use of this compound.

Data Presentation

The following tables summarize the key quantitative data available for this compound.

Table 1: Chemical Identification and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 261763-46-6 | [1][2][3][4] |

| Molecular Formula | C₇H₆F₂O | [1][2][4][5] |

| Molecular Weight | 144.12 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [1][5] |

| Synonyms | 2,6-Difluoro-m-cresol, 3-methyl-2,6-difluorophenol | [6] |

| Physical Form | Solid | [3][4] |

| Purity | ≥97% | [2] |

Table 2: Hazard Identification and GHS Classification

| Category | Information | Source(s) |

| GHS Pictogram(s) | GHS06 (Skull and Crossbones) | [3][4] |

| Signal Word | Danger | [1][3][4] |

| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH314: Causes severe skin burns and eye damage | [1][5] |

| Precautionary Statements | P264, P270, P301 + P310, P405, P501 | [3][4] |

| Hazard Classifications | Acute Toxicity, Oral (Category 3)Acute Toxicity, Dermal (Category 3)Skin Corrosion/Irritation | [1][3][4][5] |

Table 3: Handling and Storage

| Parameter | Recommendation | Source(s) |

| Storage Temperature | 4°C | [2] |

| Storage Conditions | Store in a dry, well-ventilated place. Keep container tightly closed. Store under nitrogen. | [2][5][7] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the acute oral toxicity data is likely determined using standardized methods such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The following is a generalized protocol based on the OECD Guideline 423 for Acute Oral Toxicity (Acute Toxic Class Method).

Objective: To determine the acute oral toxicity of a substance by assigning it to a toxic class based on the observed mortality in a stepwise procedure.

Principle: A stepwise procedure is used with a small number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the test (mortality or survival) in one step determines the dose for the next step.

Materials and Methods:

-

Test Animals: Healthy, young adult rodents (e.g., rats), typically females as they are often slightly more sensitive.

-

Housing and Feeding: Animals are housed in appropriate cages and allowed to acclimatize to laboratory conditions for at least 5 days. Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Preparation: The test substance is typically administered via gavage in a suitable vehicle. If not water, the toxicological characteristics of the vehicle must be known.

-

Administration of Doses: The substance is administered in a single dose. The volume administered should not exceed a certain limit (e.g., 1 mL/100g body weight for rodents).

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

A group of animals (typically 3) is dosed at the starting dose.

-

The animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

The outcome of the first step determines the subsequent steps:

-

If mortality occurs, the test is repeated with a lower dose.

-

If no mortality occurs, the test is repeated with a higher dose.

-

-

-

Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior. Body weight is recorded weekly.

-

Pathology: All animals are subjected to gross necropsy at the end of the observation period.

-

Data Analysis: The results are used to classify the substance into a GHS category for acute oral toxicity.

Material Safety Data Sheet (MSDS) Structure

The following diagram illustrates the logical flow of information typically found in a Material Safety Data Sheet.

Caption: Logical flow of sections in a typical Material Safety Data Sheet (MSDS).

References

- 1. researchgate.net [researchgate.net]

- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 3. scribd.com [scribd.com]

- 4. oecd.org [oecd.org]

- 5. This compound | C7H6F2O | CID 2774152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hse.gov.uk [hse.gov.uk]

- 7. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]

Fundamental reactivity of fluorinated phenols

An In-depth Technical Guide to the Fundamental Reactivity of Fluorinated Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery.[1][2][3][4] Fluorinated compounds are prevalent in numerous pharmaceuticals and agrochemicals due to the unique properties fluorine imparts, such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity.[4][5] Fluorinated phenols, in particular, serve as versatile building blocks and key intermediates in the synthesis of complex bioactive molecules. Understanding their fundamental reactivity is crucial for designing efficient synthetic routes and for predicting their behavior in biological systems. This guide provides a detailed overview of the core physicochemical properties, key reactivity patterns, and experimental methodologies related to fluorinated phenols.

Physicochemical Properties of Fluorinated Phenols

The introduction of a highly electronegative fluorine atom significantly alters the electronic properties of the phenol ring, which in turn influences its acidity and electrochemical behavior.

Acidity (pKa)

The acidity of a phenol is determined by the stability of its corresponding phenoxide anion. Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The interplay of these effects is position-dependent and directly impacts the pKa.

Generally, fluorination increases the acidity of phenols compared to the parent molecule (pKa ≈ 10.0) by stabilizing the negative charge of the phenoxide ion through the -I effect.[6][7] The trend in acidity among positional isomers can be explained by the relative contributions of the inductive and resonance effects.[6][7]

-

Ortho-substitution (2-Fluorophenol) : The inductive effect is strongest at the ortho position, leading to the greatest stabilization of the phenoxide and thus the lowest pKa.[6][7]

-

Meta-substitution (3-Fluorophenol) : The inductive effect is weaker than at the ortho position, and the resonance effect does not influence the phenoxide oxygen. The resulting acidity is intermediate.[6][7]

-

Para-substitution (4-Fluorophenol) : The inductive effect is weakest at the para position. Furthermore, the +R effect of fluorine partially counteracts the stabilization of the negative charge, making it the least acidic of the three isomers.[6][7]

Below is a logical diagram illustrating these electronic effects.

Caption: Influence of fluorine's position on phenoxide stability and acidity.

The quantitative pKa values for phenol and its monofluorinated derivatives are summarized in the table below.

| Compound | pKa Value | Reference(s) |

| Phenol | 10.0 | [6][7] |

| 2-Fluorophenol | 8.7 | [6][7] |

| 3-Fluorophenol | 9.3 | [6][7] |

| 4-Fluorophenol | 9.9 | [6][7] |

| Pentafluorophenol | 5.5 | [8] |

| 3,5-Bis(trifluoromethyl)phenol | 6.8 | [8] |

| Table 1: pKa values of selected fluorinated phenols in aqueous solution. |

Oxidation Potentials

The oxidation of phenols proceeds via the formation of a phenoxyl radical. The ease of this oxidation is quantified by the oxidation potential; a lower potential indicates a more easily oxidized compound. Electron-donating groups lower the oxidation potential, while electron-withdrawing groups, like fluorine, increase it. Therefore, fluorinated phenols are generally more resistant to oxidation than phenol itself.[9]

Key Reactivity Patterns

Deoxyfluorination: Replacing the Hydroxyl Group

One of the most powerful transformations for this class of compounds is deoxyfluorination, the direct replacement of the phenolic hydroxyl group with a fluorine atom. This reaction is particularly valuable for synthesizing aryl fluorides from readily available phenol precursors.[5][11][12][13]

A. Deoxyfluorination via Aryl Fluorosulfonates

A robust method involves a two-step or one-pot conversion where the phenol is first activated by reaction with sulfuryl fluoride (SO₂F₂) to form an aryl fluorosulfonate intermediate.[5][14] This intermediate is then subjected to nucleophilic substitution with a fluoride source, such as tetramethylammonium fluoride (NMe₄F), to yield the aryl fluoride.[5][14] The reaction often proceeds under mild conditions and exhibits a broad substrate scope.[5] Computational studies suggest the C-F bond formation occurs via a concerted transition state rather than a discrete Meisenheimer intermediate.[5][14]

B. Deoxyfluorination with Imidazolium-Based Reagents (e.g., PhenoFluor)

Specialized reagents like PhenoFluor have been developed for the efficient deoxyfluorination of phenols, including electron-rich systems that are challenging substrates for traditional SₙAr reactions.[13][15][16] The reaction mechanism is thought to involve the formation of a 2-phenoxy-imidazolium intermediate, which then undergoes nucleophilic attack by fluoride.[12] Hydrogen bonding appears to be a crucial factor in facilitating the fluoride substitution.[11][12]

Reactions on the Aromatic Ring

A. Electrophilic Aromatic Substitution (SₑAr)

In electrophilic aromatic substitution, the hydroxyl group is a strong activating group and is ortho, para-directing. The fluorine atom is deactivating due to its inductive effect but is also ortho, para-directing because of its resonance effect. When both are present, the powerful activating effect of the hydroxyl group typically dominates the directing effects. However, the reactivity of fluorobenzene in SₑAr is considered anomalous; reactions at the para position can be faster than in benzene itself, and the ortho/para ratio is heavily skewed towards para (around 90%).[17] This complexity means that regioselectivity in the SₑAr of fluorinated phenols can be nuanced and depends on the specific electrophile and reaction conditions.

B. Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution on an unactivated aromatic ring is generally difficult.[18] However, the SₙAr reaction becomes feasible if the ring is rendered electron-deficient by strong electron-withdrawing groups. The fluorine atom itself can act as a leaving group in SₙAr reactions, especially when activated by other substituents (e.g., a nitro group) ortho or para to it.[19] Recent advances have utilized photoredox catalysis to enable the SₙAr of unactivated and even electron-rich fluoroarenes under mild conditions.[18][20]

The general mechanisms for SₑAr and SₙAr are contrasted in the diagram below.

Caption: Comparison of general mechanisms for SₑAr and SₙAr reactions.

Oxidative Coupling

Oxidative coupling of phenols is a reaction that forms new C-C or C-O bonds through an oxidative process, often catalyzed by transition metal complexes or enzymes.[21][22] For fluorinated phenols, this reactivity is relevant for the synthesis of complex polyphenolic structures and for understanding their metabolic pathways. For instance, the enzyme tyrosinase can catalyze the oxidation of 3- and 4-fluorophenol, leading to polymerization through a phenolic coupling pathway that involves the elimination of a fluoride ion.[10] In contrast, 2-fluorophenol acts as a competitive inhibitor of the enzyme, highlighting the profound impact of substituent position on biochemical reactivity.[10]

Experimental Protocols

Detailed methodologies are critical for reproducible research. Below is a representative protocol for the deoxyfluorination of a phenol.

Protocol: One-Pot Deoxyfluorination of 4-Cyanophenol via an Aryl Fluorosulfonate Intermediate

This protocol is adapted from the procedure described by T. A. Ritter and coworkers (J. Am. Chem. Soc. 2017).[5]

Materials:

-

4-Cyanophenol

-

Tetramethylammonium fluoride (NMe₄F)

-

Sulfuryl fluoride (SO₂F₂) gas

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction vessel (e.g., Schlenk tube or sealed pressure vessel) equipped with a magnetic stir bar

-

Gas regulator and needle valve for SO₂F₂

Procedure:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-cyanophenol (1.0 eq) and anhydrous DMF.

-

Addition of Fluoride Source: Add tetramethylammonium fluoride (NMe₄F) (2.0 eq) to the solution and stir until dissolved.

-

Introduction of SO₂F₂: Carefully introduce sulfuryl fluoride (SO₂F₂) gas (approx. 1.2 eq) into the reaction vessel via a needle valve below the surface of the stirred solution. Caution: SO₂F₂ is a toxic gas and should be handled in a well-ventilated fume hood.

-

Reaction: Seal the vessel and stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (e.g., 24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane (DCM) and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 4-cyanofluorobenzene.

The following workflow diagram visualizes this experimental process.

Caption: General experimental workflow for one-pot deoxyfluorination.

Applications in Drug Development

The fundamental reactivity of fluorinated phenols is directly exploited in drug discovery and development.[1][2]

-

Metabolic Blocking: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with C-F at a site of oxidative metabolism (e.g., para-hydroxylation of a phenyl ring) is a common and effective strategy to improve a drug's pharmacokinetic profile and half-life.[2]

-

Tuning Acidity and Lipophilicity: As shown in Table 1, fluorine substitution can precisely modulate the pKa of the phenolic hydroxyl group. This allows for the fine-tuning of a molecule's ionization state at physiological pH, which can impact its solubility, cell permeability, and binding to target proteins.[4]

-

Enhancing Binding Affinity: The polarized C-F bond can engage in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's active site. The 4-fluorophenoxy substituent in the BTK inhibitor Ibrutinib, for example, was found to enhance binding and improve pharmacokinetics.[1]

-

PET Imaging: The use of fluorine-18 ([¹⁸F]), a positron-emitting isotope, is central to Positron Emission Tomography (PET) imaging.[1][2] The development of efficient methods for the late-stage ¹⁸F-fluorination of phenols and their derivatives is a vibrant area of research, enabling the synthesis of radiotracers to study drug distribution and target engagement in vivo.[16][23][24]

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 9. Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 10. Tyrosinase-catalyzed oxidation of fluorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deoxyfluorination of Phenols [organic-chemistry.org]

- 12. dash.harvard.edu [dash.harvard.edu]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. osti.gov [osti.gov]

- 21. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Metal-free oxidative fluorination of phenols with [18F]fluoride. | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

Uncharted Territory: The Biological Activity of 2,6-Difluoro-3-methylphenol Remains Undocumented

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the current understanding of the biological activity of 2,6-Difluoro-3-methylphenol. Despite the growing interest in fluorinated compounds within pharmaceutical research, this specific molecule has not been the subject of published studies detailing its pharmacological effects, mechanisms of action, or potential therapeutic applications.

Currently, information on this compound is primarily limited to its chemical and physical properties. Databases such as PubChem provide details on its molecular structure, weight, and safety classifications, but do not contain any data on its biological function.[1] This absence of research means that no quantitative data, such as IC50 or EC50 values, experimental protocols, or identified signaling pathways associated with this compound are available to the scientific community.

The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug discovery. Fluorination can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to enhanced efficacy and bioavailability. While the broader class of fluorinated phenols has been explored for various therapeutic purposes, the specific biological profile of this compound remains an open question.

The lack of available data prevents the construction of an in-depth technical guide as requested. Key components of such a guide, including summaries of quantitative data, detailed experimental methodologies, and visualizations of molecular interactions, are contingent on the existence of primary research.

Future research into the biological activities of this compound would be necessary to unlock its potential. Such investigations would likely involve initial in vitro screening against a variety of cellular targets to identify any potential bioactivity. Positive hits would then warrant more detailed mechanistic studies to elucidate signaling pathways and potential therapeutic uses.

Until such studies are conducted and published, the biological landscape of this compound will remain uncharted territory for researchers, scientists, and drug development professionals.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,6-Difluoro-3-methylphenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2,6-difluoro-3-methylphenol, a valuable building block in medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This document offers detailed experimental protocols for a multi-step synthesis, quantitative data for key compounds, and visualizations of the synthetic pathway.

Introduction

Fluorinated organic molecules are of significant interest in the pharmaceutical industry. The unique electronic properties of fluorine can modulate the physicochemical and biological characteristics of a molecule. This compound and its derivatives are important intermediates in the synthesis of various bioactive compounds. Their preparation often involves strategic functionalization of a fluorinated aromatic core.

Applications in Drug Development

The this compound scaffold is a key component in the design of novel therapeutic agents. The presence of two fluorine atoms ortho to the hydroxyl group can influence the acidity of the phenol, its lipophilicity, and its metabolic stability. These factors are critical in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Derivatives of this compound are explored for their potential as enzyme inhibitors, receptor modulators, and other targeted therapies.

Synthesis of this compound

A plausible and efficient multi-step synthesis for this compound is outlined below. The key steps involve the directed ortho-metalation of a difluoroanisole precursor, followed by methylation and subsequent demethylation to yield the target phenol.

Overall Synthetic Workflow

Caption: Multi-step synthesis of this compound.

Experimental Protocols

Step 1: Ortho-Lithiation of 2,3-Difluoroanisole

This procedure utilizes directed ortho-metalation, where the methoxy group directs the lithiation to the adjacent ortho position.[1][2][3]

Materials:

-

2,3-Difluoroanisole

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,3-difluoroanisole (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.

-